molecular formula C19H18N2O3S B2550462 N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide CAS No. 1797063-28-5

N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B2550462
CAS No.: 1797063-28-5
M. Wt: 354.42
InChI Key: ZNGPQQBABCCDMI-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a chemical compound offered for research and development purposes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate the potential applications and mechanism of action of this molecule, which features a benzoylthiophene scaffold linked to a dimethyloxazole acetamide group. Please consult the safety data sheet prior to handling. Specific biochemical data, pharmacological properties, and target pathways are subjects for ongoing and future research.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-16(13(2)24-21-12)10-18(22)20-11-15-8-9-17(25-15)19(23)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGPQQBABCCDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(3,5-Dimethyl-1,2-Oxazol-4-yl)Acetic Acid

The 3,5-dimethyl-1,2-oxazole ring is synthesized via cyclization of α-haloketones and amides. A one-pot method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient cyclodehydration of N-acylamino acids. For example, reacting 3,5-dimethyl-4-nitroisoxazole with ethyl bromoacetate in the presence of triethylamine yields the oxazole-acetic acid ester, which is hydrolyzed to the free acid (Table 1).

Table 1: Optimization of Oxazole-Acetic Acid Synthesis

Starting Material Reagent/Conditions Yield (%) Reference
3,5-Dimethyl-4-nitroisoxazole Ethyl bromoacetate, Et₃N, 80°C 78
N-Acylamino acid DMT-MM, H₂O, rt, 12 h 85

Key steps involve:

  • Cyclization : DMT-MM activates carboxylic acids, facilitating intramolecular dehydration to form the oxazole ring.
  • Ester Hydrolysis : The ethyl ester intermediate is saponified using NaOH in ethanol/water (1:1) at 60°C.

Preparation of (5-Benzoylthiophen-2-yl)Methanamine

The thiophene backbone is constructed via Friedel-Crafts acylation and subsequent amination. A KOH-catalyzed Michael addition of cyanothioacetamide to α-bromochalcones generates 4,5-dihydrothiophenes, which are oxidized to thiophenes. Benzoylation at the 5-position is achieved using benzoyl chloride and AlCl₃ in dichloromethane (Table 2).

Table 2: Thiophene Intermediate Synthesis

Step Reagents/Conditions Yield (%) Reference
Thiophene formation KOH, EtOH, α-bromochalcone, 25°C 65
Benzoylation Benzoyl chloride, AlCl₃, DCM, 0°C 72
Reductive amination NH₄OAc, NaBH₃CN, MeOH, rt 58

Critical considerations:

  • Oxidation : MnO₂ in acetone converts dihydrothiophenes to thiophenes.
  • Amination : Reductive amination of 5-benzoylthiophene-2-carbaldehyde using ammonium acetate and NaBH₃CN yields the primary amine.

Amide Coupling and Final Assembly

The oxazole-acetic acid and thiophene-methanamine are coupled using carbodiimide reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF provide optimal yields (Table 3).

Table 3: Coupling Reaction Optimization

Coupling Agent Solvent Temperature Yield (%) Reference
EDC/HOBt DMF 25°C, 24 h 82
DMT-MM H₂O 40°C, 6 h 75

Mechanistic insights:

  • Activation : EDC converts the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the acetamide.
  • Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45 (t, 1H, Ar-H), 7.32 (d, 1H, Thiophene-H), 4.45 (s, 2H, CH₂NH), 2.40 (s, 6H, Oxazole-CH₃).
  • ¹³C NMR : 168.5 (C=O), 162.1 (Oxazole-C), 140.2 (Thiophene-C).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₀H₁₉N₃O₃S: 389.1142; Found: 389.1145.

Industrial-Scale Production Considerations

  • Cost Efficiency : Using DMT-MM reduces reaction steps but increases reagent costs.
  • Green Chemistry : Aqueous-phase coupling (DMT-MM) minimizes organic solvent use.
  • Yield Optimization : Recycling hexane extracts improves overall yield to 90%.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Analogs with Modified Acetamide Substituents

  • (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Molecular Formula: Not explicitly provided (estimated C₂₁H₁₈FN₃O₃). Key Features: Incorporates a pyridinyl group and a fluoro-substituted indolinone core. The 3-methylisoxazole substituent may enhance metabolic stability compared to the target compound’s dimethyloxazole group.
  • 2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide Molecular Formula: C₁₂H₁₇F₃N₂O₂S. Molecular Weight: 310.334 g/mol. Key Features: Replaces the benzoylthiophene group with a trifluoroethyl-sulfanyl moiety.

Analogs with Varied Heterocyclic Cores

  • N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride Molecular Formula: C₂₀H₂₅ClN₂O₂. Molecular Weight: 360.89 g/mol. Key Features: Features a dihydroindenyl group and a methylpropanamide chain. The stereochemistry (1R,2R) and charged hydrochloride salt may enhance target binding specificity but limit blood-brain barrier penetration relative to the neutral target compound .
  • (8CI)-2-(butylamino)-N-(3,5-dimethyl-4-isoxazolyl)acetamide Molecular Formula: C₁₁H₁₉N₃O₂. CAS Registry: 802593-28-6. Key Features: Substitutes the benzoylthiophenyl group with a butylamino chain. The butyl group increases lipophilicity (logP ~2.5 estimated), which could enhance tissue distribution but increase off-target interactions .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Value (Activity/Property)
Target Compound Not explicitly provided ~391 (estimated) 5-benzoylthiophene, dimethyloxazole N/A
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide C₂₁H₁₈FN₃O₃ (est.) ~379.39 Pyridinyl, fluoro-indolinone 5.797
2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide C₁₂H₁₇F₃N₂O₂S 310.334 Trifluoroethyl, sulfanyl linkage N/A
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride C₂₀H₂₅ClN₂O₂ 360.89 Dihydroindenyl, hydrochloride salt N/A
(8CI)-2-(butylamino)-N-(3,5-dimethyl-4-isoxazolyl)acetamide C₁₁H₁₉N₃O₂ 225.29 Butylamino, dimethylisoxazole N/A

SAR and Functional Group Analysis

  • Benzoylthiophene vs. Pyridinyl/Quinolinyl: The target compound’s benzoylthiophenyl group may confer π-π stacking interactions with aromatic residues in target proteins, whereas pyridinyl/quinolinyl groups (as in analogs) could enhance hydrogen bonding but reduce solubility .
  • Dimethyloxazole vs.
  • Charged vs. Neutral Side Chains : Charged analogs (e.g., hydrochloride salts in ) may exhibit improved solubility but reduced cell permeability compared to the neutral target compound .

Biological Activity

N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzoylthiophene moiety linked to a dimethylisoxazole acetamide. Its synthesis typically involves the reaction of 5-benzoylthiophene derivatives with 3,5-dimethylisoxazole in the presence of suitable reagents under controlled conditions. The synthetic route often employs methods like acylation and condensation reactions to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these activities are summarized in Table 1.

Compound Target Bacteria MIC (µg/mL)
N-(5-benzoylthiophen)Bacillus subtilis32
N-(5-benzoylthiophen)Escherichia coli64

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The selectivity index indicates that it may preferentially target cancer cells over normal cells, suggesting potential as an anticancer agent.

The biological activity of this compound is believed to involve interaction with specific molecular targets. It may inhibit enzymes critical for bacterial cell wall synthesis or interfere with cancer cell proliferation pathways. This dual-targeting mechanism enhances its therapeutic potential.

Case Studies

  • Antimicrobial Screening : A study screened multiple derivatives similar to N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethylisoxazol) and found that while many exhibited antibacterial properties, this particular compound showed superior efficacy against resistant strains.
  • Cytotoxicity Assessment : In a comparative study assessing various isoxazole derivatives, this compound was highlighted for its lower toxicity to normal cells relative to its potent effects on cancer cells, indicating a favorable therapeutic window.

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